
6-Bromo-2-difluoromethoxy-4-nitrotoluene
Übersicht
Beschreibung
6-Bromo-2-difluoromethoxy-4-nitrotoluene (6-Br-2-DFM-4-NT) is a nitro-aromatic compound that is widely used in the synthesis of organic compounds and in scientific research applications. It is a colorless, crystalline solid with a molecular weight of 379.14 g/mol and a boiling point of 203°C. 6-Br-2-DFM-4-NT is a versatile reagent that can be used in a variety of reactions, including nitration, oxidation, reduction, and alkylation. It is also used as a starting material for the synthesis of compounds such as 4-nitrobenzaldehyde and 4-nitrotoluene.
Wissenschaftliche Forschungsanwendungen
6-Br-2-DFM-4-NT has a wide range of applications in scientific research. It is used as a starting material for the synthesis of organic compounds and as a reagent in organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 6-Br-2-DFM-4-NT is used in the synthesis of polymers and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of 6-Br-2-DFM-4-NT is based on its ability to act as a nucleophile in organic reactions. The nitro group of the compound is electron-withdrawing, which makes it a good leaving group. This allows it to react with electrophiles such as carbonyl compounds, alkenes, and alkynes. The reaction of 6-Br-2-DFM-4-NT with these compounds results in the formation of new covalent bonds and the production of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-2-DFM-4-NT are not well understood. The compound has been shown to have low toxicity in animals and is not considered to be a carcinogen. However, it is known to be irritating to the skin and eyes and can cause respiratory irritation. It is also known to be a skin sensitizer.
Vorteile Und Einschränkungen Für Laborexperimente
6-Br-2-DFM-4-NT is a versatile reagent that can be used in a variety of organic reactions. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. However, it can be toxic and can cause irritation to the skin, eyes, and respiratory system.
Zukünftige Richtungen
The use of 6-Br-2-DFM-4-NT in scientific research is expected to increase in the future. Possible future directions include the development of new synthetic routes for the synthesis of organic compounds and the investigation of its biological activity. Additionally, its use as a catalyst in polymerization reactions could be further explored. Other possible future directions include the use of 6-Br-2-DFM-4-NT in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Eigenschaften
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(9)2-5(12(13)14)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCHNQLYMGYQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-difluoromethoxy-4-nitrotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



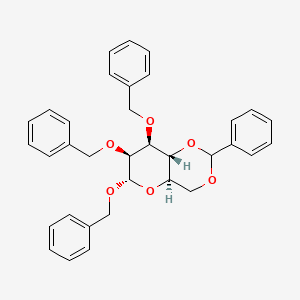

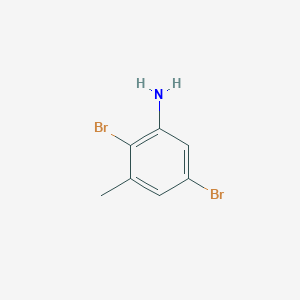
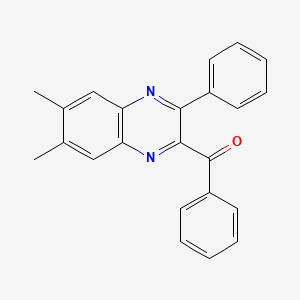
![(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1412457.png)
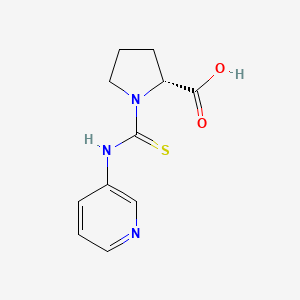

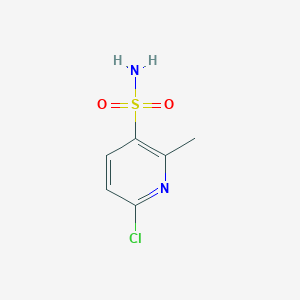

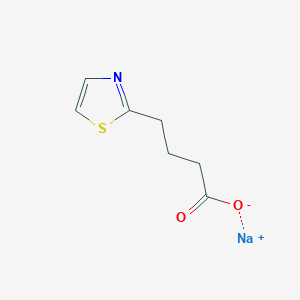
![1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B1412467.png)
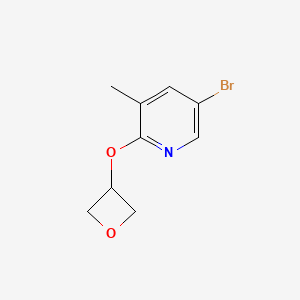

![tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate](/img/structure/B1412470.png)